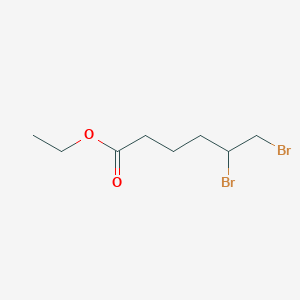
Ethyl 5,6-dibromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-dibromohexanoate is an organic compound with the molecular formula C8H14Br2O2. It is an ester derivative, characterized by the presence of two bromine atoms on the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dibromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions of the hexanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dibromohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl hexanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 5-hydroxyhexanoate or ethyl 5-aminohexanoate.
Reduction: Ethyl hexanoate.
Elimination: 5-hexenoic acid ethyl ester.
Scientific Research Applications
Ethyl 5,6-dibromohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5,6-dibromohexanoate involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.
Comparison with Similar Compounds
Ethyl 5,6-dibromohexanoate can be compared with other brominated esters, such as:
Ethyl 6-bromohexanoate: Contains a single bromine atom and is less reactive in substitution reactions.
Ethyl 2-bromohexanoate: Bromine is positioned at the 2nd carbon, leading to different reactivity and applications.
Ethyl 4-bromobutyrate: A shorter chain ester with bromine at the 4th position, used in different synthetic contexts.
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
92510-44-6 |
|---|---|
Molecular Formula |
C8H14Br2O2 |
Molecular Weight |
302.00 g/mol |
IUPAC Name |
ethyl 5,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)5-3-4-7(10)6-9/h7H,2-6H2,1H3 |
InChI Key |
GEBYDSVBJGRYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















